(2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique benzodioxepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the benzodioxepin derivative with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the double bond in the propenamide moiety, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Saturated amide derivatives.
Substitution: Halogenated or nitrated benzodioxepin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound can be studied for its potential pharmacological properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzodioxepin moiety is known to exhibit various biological activities, which could be harnessed for treating diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the benzodioxepin ring are likely to play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(8-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide
- (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamine
Uniqueness
The unique aspect of (2E)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3-phenylprop-2-enamide lies in its specific substitution pattern on the benzodioxepin ring and the presence of the propenamide moiety. This combination of features is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H21NO4/c1-23-17-13-19-18(24-10-5-11-25-19)12-16(17)14-21-20(22)9-8-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11,14H2,1H3,(H,21,22)/b9-8+ |
InChI Key |
PIMGAQWMRVHGGW-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1CNC(=O)/C=C/C3=CC=CC=C3)OCCCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1CNC(=O)C=CC3=CC=CC=C3)OCCCO2 |
Origin of Product |
United States |
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